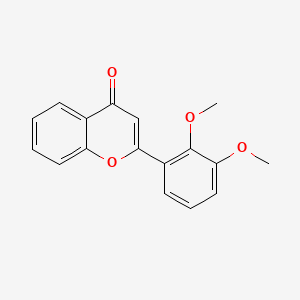

2',3'-Dimethoxyflavone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,3-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-9-5-7-12(17(15)20-2)16-10-13(18)11-6-3-4-8-14(11)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEGMEUWGGBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350240 | |

| Record name | 2',3'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-84-9 | |

| Record name | 2',3'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 2',3'-Dimethoxyflavone, both ¹H-NMR and ¹³C-NMR provide detailed information about its molecular structure.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. In flavone (B191248) derivatives, the carbonyl carbon (C-4) typically resonates at a low field (around δ 177-183 ppm). rsc.orgredalyc.org The carbons bearing methoxy (B1213986) groups also have characteristic chemical shifts. For example, in 5,7-dihydroxy-3,4'-dimethoxyflavone, the methoxy carbons appear at δ 55.3 and 59.6 ppm. redalyc.org Analysis of various methoxyflavones indicates that the chemical shifts of the carbon atoms in the flavone core are influenced by the position and number of methoxy substituents. ctu.edu.vn

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Methoxyflavones

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone | Specific data not provided, but methoxy groups would appear as singlets. | Carbonyl (C-4) around 177.10 ppm. | rsc.org |

| 5-Hydroxy-7-methoxyflavone | 6.36 (d, J=2.0 Hz), 6.48 (d, J=2.0 Hz), 6.64 (s), 7.49-7.56 (m, 3H), 7.86-7.88 (m, 2H), 3.87 (s, 3H) | 182.5 (C=O), 165.6, 164.0, 162.2, 157.8, 131.8, 131.3, 129.1 (2C), 126.3 (2C), 105.9, 105.7, 98.2, 92.7, 55.8 (OCH₃) | ctu.edu.vn |

| 5,7-dihydroxy-3,4'-dimethoxyflavone ("Ermanin") | 3.79 (s, 3H), 3.85 (s, 3H) | 177.8 (C=O), 59.6 (3-OMe), 55.3 (4'-OMe) | redalyc.org |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of flavones typically shows a strong absorption band for the α,β-unsaturated carbonyl group (C=O) in the region of 1605-1659 cm⁻¹. ctu.edu.vnugm.ac.id Additional bands corresponding to C-O stretching of the methoxy groups and aromatic C=C stretching are also observed. ctu.edu.vn For instance, the IR spectrum of 5-hydroxy-3,7,8-trimethoxyflavone shows bands at 1656 cm⁻¹ (C=O) and 2926, 2850 cm⁻¹ (C-H stretching of methoxy groups). ctu.edu.vn

Raman Spectroscopy: While less commonly reported in the provided literature for this specific compound, Raman spectroscopy would provide complementary information to IR, particularly for non-polar bonds.

Table 2: Characteristic IR Absorption Bands for Related Methoxyflavones

| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone | 1605 | 3072, 2843, 1155, 803, 766 | ctu.edu.vn |

| 5-Hydroxy-6,7-dimethoxyflavone | 1659 | 2942, 1585, 1448, 1353, 1121, 760 | ctu.edu.vn |

| 7-hydroxy-3',4'-dimethoxyflavone | 1674 | 3402, 1589, 1512, 1265 | ugm.ac.id |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavone skeleton. Flavones typically exhibit two major absorption bands, referred to as Band I (usually in the range of 300-400 nm) and Band II (usually in the range of 240-280 nm). ctu.edu.vnugm.ac.id The position and intensity of these bands can be influenced by the substitution pattern on the flavone nucleus. For example, 5-hydroxy-7-methoxyflavone displays absorption maxima at 247, 268, and 309 nm. ctu.edu.vn The UV spectrum of 7-hydroxy-3',4'-dimethoxyflavone shows absorption bands at 261 and 287 nm. ugm.ac.id

Table 3: UV-Vis Absorption Maxima (λmax) for Related Methoxyflavones in Methanol (B129727)

| Compound | Band I (nm) | Band II (nm) | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone | 309 | 247, 268 | ctu.edu.vn |

| 5-Hydroxy-6,7-dimethoxyflavone | 315 | 249, 272 | ctu.edu.vn |

| 7-hydroxy-3',4'-dimethoxyflavone | - | 261, 287 | ugm.ac.id |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₇H₁₄O₄), the expected molecular weight is approximately 282.29 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. ctu.edu.vnjst.go.jp

Electron impact mass spectrometry (EI-MS) of flavones often results in characteristic fragmentation patterns, including retro-Diels-Alder (RDA) fragmentation of the C-ring, which provides information about the substitution on the A and B rings. jst.go.jp In the case of 3',4'-dimethoxyflavone (B191118), LC-MS/MS analysis has been used to study its oxidation products, with the precursor ion [M+H]⁺ at m/z 283.0965. nih.govnih.gov

Table 4: Mass Spectrometry Data for Related Methoxyflavones

| Compound | Molecular Formula | m/z [M+H]⁺ (Observed) | Technique | Reference |

|---|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone | C₁₆H₁₂O₄ | 269.0776 | ESI-HRMS | ctu.edu.vn |

| 5-Hydroxy-6,7-dimethoxyflavone | C₁₇H₁₄O₅ | 299.0899 | ESI-HRMS | ctu.edu.vn |

| 3',4'-Dimethoxyflavone | C₁₇H₁₄O₄ | 283.0965 | LC-MS/MS | nih.gov |

Chromatographic Methods for Isolation and Purification

Various chromatographic techniques are employed for the isolation and purification of methoxyflavones from natural sources or synthetic reaction mixtures. These methods are crucial for obtaining pure compounds for structural elucidation and biological testing.

Commonly used techniques include:

Column Chromatography: This is a fundamental technique used for the initial separation of compounds. Silica gel is a frequently used stationary phase, with a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) to elute compounds based on their polarity. up.ac.za

Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale purification of compounds from a mixture. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a high-resolution technique used for the final purification of compounds. Reversed-phase columns (e.g., C18) are often used with mobile phases consisting of methanol or acetonitrile (B52724) and water, often with a modifier like formic acid. acs.orgnih.gov

Flash Chromatography: This is a faster version of column chromatography that uses medium pressure to accelerate the separation process, allowing for the purification of larger quantities of compounds. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing the loss of samples due to adsorption. It has been successfully used for the preparative isolation of polymethoxyflavones. researchgate.net

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for the purification of flavonoids and other phenolic compounds. up.ac.zanih.gov

The choice of chromatographic method depends on the complexity of the mixture, the quantity of the target compound, and the desired purity. Often, a combination of these techniques is necessary to achieve the isolation of a pure compound. up.ac.zanih.gov

In Vitro Biological Activities and Cellular Mechanisms of 2 ,3 Dimethoxyflavone

General Modulatory Effects on Biochemical Pathways and Cellular Receptors

2',3'-Dimethoxyflavone is a synthetic flavone (B191248) derivative, a class of compounds naturally found in plants. imrpress.com Its mode of action involves the modulation of a variety of biochemical pathways, which can include the inhibition of enzymes and interactions with cellular receptors. imrpress.com These interactions have the potential to alter cell signaling cascades, thereby influencing fundamental cellular processes. imrpress.com

Enzyme Inhibition Studies

The inhibitory effects of this compound on several key enzyme systems have been investigated to understand its mechanism of action at a molecular level.

The cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds. The inhibitory activity of various flavonoid derivatives against these enzymes has been a key area of research.

Studies on the structure-function relationships of flavonoid derivatives in the inhibition of human CYPs have shown that the number and position of methoxy (B1213986) groups significantly influence their inhibitory potential. nih.gov For instance, the substitution of a flavone with methoxy groups at different positions leads to varied inhibitory concentrations (IC50 values). nih.gov Specifically, the introduction of a 2'-methoxy group to the flavone structure resulted in an IC50 value of 0.32 µM for the inhibition of CYP1B1. nih.gov In comparison, a 3'-methoxy substitution yielded an IC50 of 0.15 µM against the same enzyme. nih.gov

The inhibitory potency of flavonoids is highly correlated between CYP1B1 and CYP1A1. nih.gov While specific inhibitory data for this compound on CYP2A13 is not extensively detailed, research has highlighted that CYP2A13, along with CYP1B1, are key enzymes in the oxidation of various flavonoids containing hydroxyl and/or O-methoxy groups. tandfonline.com It has been noted that methoxyflavones can be O-demethylated by human P450 enzymes, with CYP1A1, 1A2, 1B1, and 2A13 playing important roles in these reactions.

Table 1: Inhibitory Concentration (IC50) of Methoxyflavone Derivatives on CYP1B1

| Compound | IC50 (µM) for CYP1B1 Inhibition |

|---|---|

| 2'-Methoxyflavone (B191848) | 0.32 |

| 3'-Methoxyflavone (B1200574) | 0.15 |

This table is based on data for single methoxy substitutions on the flavone core. nih.gov

No specific in vitro studies detailing the direct inhibitory effect of this compound on the tyrosinase enzyme were identified. Research on tyrosinase inhibition by flavonoids has often focused on hydroxylated or differently substituted methoxyflavones. mdpi.comnih.gov

There were no specific in vitro studies found that evaluated the urease inhibitory activity of this compound. While related compounds like 3',4'-Dimethoxyflavone (B191118) have been utilized in urease inhibition assays, specific data for the 2',3'-isomer is not available. sigmaaldrich.com

Specific in vitro data on the modulatory effects of this compound on cyclooxygenase (COX) and P-glycoprotein (P-gp) activities are not available. Studies on related compounds have shown that some dimethoxyflavone derivatives can inhibit COX enzymes and modulate P-gp function. hiroshima-u.ac.jp

No direct in vitro inhibitory studies for this compound against CDK1 or CDK2 have been identified. Research on synthetic flavones has shown that compounds like 3',5'-dimethoxyflavone (B1248621) exhibit inhibitory activity against CDK2/cyclin A2, with an IC50 value of 7.19 µM. imrpress.comimrpress.comnih.gov Another related compound, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, has been shown to induce M-phase cell-cycle arrest, which is associated with changes in the phosphorylation status of CDK1. researchgate.net

Topoisomerase IIα Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a crucial role in processes like replication, transcription, and chromosome segregation. nih.gov Type II topoisomerases, including topoisomerase IIα (Topo IIα), function by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through. nih.gov This enzymatic activity makes them a key target for anticancer drugs, which often act by stabilizing the "cleavage complex" formed between the enzyme and DNA, leading to permanent DNA breaks and cell death. nih.gov

While some flavonoids and their derivatives, such as aurones, have been identified as inhibitors of topoisomerase IIα, specific studies demonstrating the direct inhibitory effect of this compound on this enzyme are not prominent in the available scientific literature. mdpi.com Research on other flavones has shown varied activity; for instance, tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) did not exhibit inhibitory action against human topoisomerase II. core.ac.uk Therefore, the specific interaction and inhibitory potential of this compound against Topo IIα remain an area for further investigation.

Sphingosine (B13886) Kinase (SphK) Inhibition

Sphingosine kinases (SphK) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. nih.govresearchgate.net The balance between cellular levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, is a key determinant of cell fate. researchgate.net There are two main isoforms, SphK1 and SphK2, which are implicated in numerous pathological conditions, including cancer, where they promote cell proliferation, survival, and migration. nih.govresearchgate.netnih.gov Consequently, inhibitors of SphK are of significant interest as potential therapeutic agents. nih.gov

Some classes of flavonoids have been shown to possess SphK inhibitory activity. mdpi.com For example, epimesatines, a group of prenylated flavonoids, have demonstrated the ability to inhibit the expression of SphK1 in non-small cell lung cancer cells. researchgate.net However, direct experimental evidence detailing the inhibitory activity of this compound against either SphK1 or SphK2 has not been specifically reported in the reviewed literature.

Aryl Hydrocarbon Receptor (AhR) Antagonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to various environmental toxins, including dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oup.com Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences to regulate the expression of target genes, most notably cytochrome P450 1A1 (CYP1A1). scbt.com

While direct studies on this compound are scarce, extensive research on its isomer, 3',4'-Dimethoxyflavone (3',4'-DMF) , has established it as a potent AhR antagonist. oup.comscbt.comnih.govdioxin20xx.org In human breast cancer cells (MCF-7 and T47D), 3',4'-DMF did not induce CYP1A1 activity on its own but effectively inhibited the induction of CYP1A1 caused by TCDD in a concentration-dependent manner. nih.govdioxin20xx.org Further mechanistic studies revealed that 3',4'-DMF functions by blocking the transformation of the AhR to its DNA-binding form and inhibiting the formation of the nuclear AhR complex induced by TCDD. nih.gov This antagonistic activity also extends to blocking other AhR-mediated effects, such as the TCDD-induced inhibition of estrogen-responsive gene expression. oup.comnih.gov This strong evidence for a closely related isomer suggests that this compound may possess similar AhR antagonistic properties, though this requires direct experimental verification.

| Compound | Cell Line | Assay | Effect | Conclusion |

| 3',4'-Dimethoxyflavone | MCF-7, T47D | EROD Activity (CYP1A1) | No induction alone; concentration-dependent inhibition of TCDD-induced activity. nih.govdioxin20xx.org | AhR Antagonist |

| 3',4'-Dimethoxyflavone | Rat Liver Cytosol, T47D Cells | Gel Mobility Shift Assay | Inhibited TCDD-induced AhR transformation and nuclear complex formation. nih.govdioxin20xx.org | AhR Antagonist |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Polymethoxyflavonoids (PMFs), the class of compounds to which this compound belongs, are recognized for their antioxidant properties. nih.gov This activity is crucial for mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.

Free Radical Scavenging Pathways

Flavonoids can neutralize free radicals through several chemical mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): The flavonoid antioxidant (ArOH) directly donates a hydrogen atom to the free radical (X•), quenching it and forming a stable flavonoid radical (ArO•). The efficiency of this pathway is related to the bond dissociation enthalpy (BDE) of the O-H group. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the flavonoid donating an electron to the free radical, forming a flavonoid radical cation (ArOH•+) and an anion (X⁻). The radical cation then deprotonates to form the flavonoid radical. This pathway is governed by the ionization potential (IP). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the flavonoid first loses a proton to form a phenoxide anion (ArO⁻), which then transfers an electron to the free radical. This pathway is favored in polar solvents and depends on the proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov

The predominance of one pathway over another is influenced by factors such as the flavonoid's chemical structure, the nature of the free radical, and the polarity of the solvent. nih.govnih.gov While these are the established theoretical pathways for flavonoid antioxidant activity, specific computational studies detailing the BDE, IP, or PA values for this compound are not extensively available.

Protection Against Oxidative Damage

Beyond direct radical scavenging, flavonoids can protect cells from the damaging effects of oxidative stress. While specific data for this compound is limited, research on the closely related isomer 3',4'-Dimethoxyflavone provides significant insight into a potential neuroprotective mechanism. nih.govresearchgate.net Studies have shown that 3',4'-Dimethoxyflavone can protect neuronal cells from parthanatos, a specific form of cell death induced by excessive DNA damage and the subsequent over-activation of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net In models using cortical neurons, 3',4'-Dimethoxyflavone was found to reduce the synthesis and accumulation of poly(ADP-ribose) (PAR), a product of PARP-1 activity, thereby protecting the cells from death induced by excitotoxicity or DNA-alkylating agents. nih.gov

| Compound | Cell Line | Inducing Agent | Protective Mechanism | Outcome |

| 3',4'-Dimethoxyflavone | HeLa, SH-SY5Y, Cortical Neurons | MNNG, NMDA | Reduced synthesis and accumulation of poly (ADP-ribose) polymer. nih.gov | Protection against oxidative damage-induced cell death (parthanatos). nih.govresearchgate.net |

Anti-inflammatory Pathways and Cellular Responses

Flavonoids are well-documented anti-inflammatory agents. nih.gov The anti-inflammatory effects of various dimethoxyflavone isomers appear to converge on the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators. The most consistently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. caringsunshine.com

In vitro studies on other dimethoxyflavones demonstrate a clear pattern:

5,7-Dimethoxyflavone inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated through the downregulation of the NF-κB and MAPK signaling pathways. caringsunshine.com

5,2'-Dimethoxyflavone also inhibits pro-inflammatory cytokines, such as TNF-α and IL-6, through the modulation of the NF-κB pathway.

7,3'-Dimethoxyflavone has been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by modulating both the MAPK and PI3K/Akt pathways.

Modulation of Pro-inflammatory Cytokines

This compound has been investigated for its potential to modulate the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. Flavonoids, as a class of compounds, are recognized for their ability to downregulate the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com This modulation is a crucial aspect of their anti-inflammatory activity. The overproduction of these cytokines is associated with various chronic inflammatory diseases. mdpi.com The anti-inflammatory effects of some flavonoids are attributed to their capacity to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Regulation of Signaling Pathways (e.g., TLR4/NF-κB/STAT, p38MAPK, PI3K/AKT)

The anti-inflammatory actions of flavonoids, including methoxyflavones, are often mediated through the regulation of key intracellular signaling pathways. Research on related methoxyflavones has shown that they can influence pathways such as the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/Signal Transducer and Activator of Transcription (STAT), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Phosphoinositide 3-kinase (PI3K)/AKT pathways. spandidos-publications.com

The NF-κB and AP-1 transcription factors are critical in orchestrating the inflammatory response by controlling the expression of pro-inflammatory mediators, including cytokines. mdpi.com The p38MAPK pathway is a primary stress-responsive pathway that, upon activation, can lead to the synthesis and release of pro-inflammatory cytokines. nih.gov The PI3K/Akt signaling pathway is also integral to inflammatory processes and is a target for the anti-inflammatory action of some flavonoids. windows.net Specifically, studies on other dimethoxyflavone analogs have demonstrated the ability to inhibit the PI3K/Akt pathway. archivesofmedicalscience.comfrontiersin.org For instance, tricin, a structurally related flavonoid, has been shown to regulate the TLR4/NF-κB/STAT, p38MAPK, and PI3K/AKT pathways in human peripheral blood mononuclear cells. spandidos-publications.com

Anticancer Mechanisms in Cell Lines

Inhibition of Cell Proliferation and Cytotoxicity

This compound has demonstrated potential as an anticancer agent by inhibiting the proliferation of cancer cells. Studies on various flavonoid derivatives have consistently shown their ability to induce cytotoxicity and reduce the viability of different cancer cell lines. For example, a related compound, 3'-hydroxy-3,4'-dimethoxyflavone, exhibited strong cytotoxicity against human leukemia cell lines (HL-60, U-937, and MOLT-3) and melanoma cells. nih.gov Similarly, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has been shown to be highly cytotoxic against leukemia cells. nih.gov The cytotoxic effects of these flavonoids often correlate with their ability to halt cell proliferation and induce cell death pathways. sjsu.edu

Table 1: Cytotoxic Effects of Related Dimethoxyflavones on Cancer Cell Lines

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3'-Hydroxy-3,4'-dimethoxyflavone | Human leukemia cells (HL-60, U-937, MOLT-3) | Strong cytotoxicity | nih.gov |

| 3'-Hydroxy-3,4'-dimethoxyflavone | Human melanoma cells (SK-MEL-1) | Significant reduction in cell viability at concentrations >10 µM | |

| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells | Highly cytotoxic | nih.gov |

| 5,3'-Dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | Breast cancer cells (MCF-7) | Potent cytotoxic effects | preprints.org |

Induction of Apoptosis (e.g., Caspase-Dependent Mechanisms, Cytochrome c Release, Poly(ADP-ribose) Polymerase (PARP) Cleavage)

A key mechanism underlying the anticancer activity of this compound and related flavonoids is the induction of apoptosis, or programmed cell death. This process is often mediated through a caspase-dependent pathway. nih.govnih.gov Activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. embopress.org

The induction of apoptosis by these compounds frequently involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org This release is a critical event that triggers the activation of downstream caspases, such as caspase-9 and the executioner caspase-3. embopress.orgsci-hub.se The activation of caspase-3 leads to the cleavage of various cellular substrates, including Poly(ADP-ribose) Polymerase (PARP). sci-hub.se The cleavage of PARP is a well-established marker of apoptosis. sci-hub.se Studies on 3'-hydroxy-3,4'-dimethoxyflavone and 5,7,3'-trihydroxy-3,4'-dimethoxyflavone have confirmed their ability to induce apoptosis through cytochrome c release and subsequent caspase activation, leading to PARP cleavage. nih.govnih.gov Furthermore, 3',4'-dimethoxyflavone has been shown to reduce the synthesis and accumulation of PARP. nih.gov

Cell Cycle Arrest (e.g., G2-M Phase)

In addition to inducing apoptosis, this compound and its analogs can exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. A common point of cell cycle arrest induced by these flavonoids is the G2-M phase. nih.gov For instance, 3'-hydroxy-3,4'-dimethoxyflavone has been observed to induce G2-M cell cycle arrest in both human leukemia and melanoma cell lines. nih.gov Similarly, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone arrests human leukemia cells in the M phase. researchgate.net This arrest is often associated with changes in the levels and phosphorylation status of key cell cycle regulatory proteins, such as cyclin B1. researchgate.net

Table 2: Cell Cycle Arrest Induced by Related Dimethoxyflavones

| Compound | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 3'-Hydroxy-3,4'-dimethoxyflavone | Human leukemia cells | G2-M | nih.gov |

| 3'-Hydroxy-3,4'-dimethoxyflavone | Human melanoma cells (SK-MEL-1) | G2-M | |

| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells | M | researchgate.net |

Modulation of Tumor Microenvironment Factors (e.g., Matrix Metalloproteinase-3 (MMP-3) activity)

The tumor microenvironment plays a critical role in cancer progression, and its modulation is an important aspect of anticancer therapy. Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. nih.gov Research on 3-hydroxy-3',4'-dimethoxyflavone (B1596399) has shown its ability to decrease the migratory and invasive potential of glioblastoma cells by indirectly inhibiting the activity of Matrix Metalloproteinase-3 (MMP-3). nih.gov This inhibition is thought to be a consequence of the downregulation of the p38 and ERK signaling pathways. The ability to suppress MMP activity highlights another dimension of the anticancer potential of dimethoxyflavones, extending beyond direct cytotoxicity to influencing the tumor's ability to spread. nih.gov

Targeting of Glioma Stem Cell Markers (e.g., Sox-2, c-myc)

Current research does not indicate that this compound directly targets glioma stem cell markers such as Sox-2 and c-myc. In contrast, studies on structurally related flavonoids highlight the high degree of specificity required for such activity. For instance, 3-hydroxy-3',4'-dimethoxyflavone (HDMF) has been shown to suppress the expression of glioma stem cell markers, including Sox-2 and c-myc, in glioblastoma cells. nih.gov This activity is attributed to the presence of a hydroxyl group at the 3-position and the specific arrangement of methoxy groups, which are absent in this compound.

Further underscoring this structural importance, one study noted that this compound fails to induce astrocytogenesis, suggesting that the substitution pattern is critical for specific biological activities in neural cells. The transcription factor Sox-2 is considered a marker for undifferentiated and proliferating cells and is often overexpressed and amplified in high-grade gliomas, contributing to the malignant phenotype. plos.orgnih.gov The ability to down-modulate Sox-2 is a key therapeutic goal, and while some flavonoids achieve this, there is no current evidence that this compound possesses this capability. nih.govplos.org

Antiangiogenic Potential (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Hypoxia Inducible Factor-1α (HIF-1α)/VEGF)

There is no direct evidence in the reviewed literature to suggest that this compound has antiangiogenic potential through the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or Hypoxia Inducible Factor-1α (HIF-1α). The process of angiogenesis is critical for tumor growth, and targeting the VEGF/VEGFR2 pathway is a primary strategy for many antiangiogenic therapies. mdpi.comspandidos-publications.com

Studies on other flavonoids, such as Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), have demonstrated potent antiangiogenic activity by downregulating both VEGFR2 signaling in endothelial cells and HIF-1α accumulation in tumor cells. nih.govmdpi.comspandidos-publications.com These findings illustrate that specific structural features are necessary for this activity. Although this compound has been identified in Brazilian orange essential oil, its specific role in modulating angiogenesis pathways has not been established. nih.gov

Neuroprotective Effects and Neuronal Cellular Health

Research into the neuroprotective effects of methoxyflavones has shown that specific substitution patterns are crucial for activity. While there is a lack of direct studies on this compound for the following neuroprotective mechanisms, extensive research on its isomer, 3',4'-dimethoxyflavone (DMF), provides insight into how closely related compounds function.

Prevention of DNA-Alkylating Agent-Induced Cell Death in Neuronal Cell Lines

No specific studies were found demonstrating that this compound can prevent cell death induced by DNA-alkylating agents. However, its isomer, 3',4'-dimethoxyflavone, has been shown to protect neuronal cell lines (HeLa and SH-SY5Y) from cytotoxicity caused by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.govresearchgate.netsmolecule.com This protective effect is linked to the inhibition of parthanatos, a specific pathway of programmed cell death triggered by severe DNA damage. nih.gov The activity of 3',4'-dimethoxyflavone in this context highlights a potential, though unconfirmed, area of investigation for other dimethoxyflavone isomers.

Reduction of Poly(ADP-ribose) Polymer (PARP) Synthesis and Accumulation

There is no direct evidence that this compound reduces the synthesis and accumulation of Poly(ADP-ribose) Polymer (PARP). Overactivation of the nuclear enzyme PARP-1 in response to significant DNA damage leads to the synthesis of large amounts of PAR polymer, a key step in the parthanatos cell death cascade. nih.gov The structurally related compound, 3',4'-dimethoxyflavone, has been demonstrated to significantly decrease the levels of PAR induced by MNNG in a concentration-dependent manner, thereby inhibiting this cell death pathway. nih.govmedchemexpress.com This PARP-inhibitory activity is a critical component of its neuroprotective effects.

Protection Against Excitotoxicity (e.g., N-methyl-D-aspartate (NMDA)-induced)

The scientific literature lacks specific data on the ability of this compound to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. This form of neuronal cell death is a key factor in various neurological conditions and is often mediated by the overactivation of PARP-1. mdpi.comnih.gov In contrast, its isomer, 3',4'-dimethoxyflavone, has been shown to effectively protect cortical neurons from cell death induced by NMDA exposure. nih.govmedchemexpress.com This protective action is directly linked to its ability to inhibit PARP activity.

Table of Research Findings on Related Dimethoxyflavone Isomers

| Compound | Biological Activity | Target/Mechanism | Cell Line/Model | Reference |

|---|---|---|---|---|

| 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) | Suppression of Stemness | Downregulation of Sox-2, c-myc | Glioblastoma Cells (U251) | nih.gov |

| 3',4'-Dimethoxyflavone (DMF) | Neuroprotection | Prevention of MNNG-induced cell death | HeLa, SH-SY5Y | nih.govresearchgate.net |

| 3',4'-Dimethoxyflavone (DMF) | Neuroprotection | Inhibition of PARP synthesis | HeLa, Cortical Neurons | nih.gov |

| 3',4'-Dimethoxyflavone (DMF) | Neuroprotection | Protection from NMDA-induced excitotoxicity | Cortical Neurons | nih.gov |

| Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) | Antiangiogenic | Inhibition of VEGFR2 and HIF-1α | HUVECs, HepG2 | nih.govspandidos-publications.com |

| 3'-Hydroxy-3,4'-dimethoxyflavone | Inhibition of Microtubule Assembly | Blocks tubulin polymerization | SK-MEL-1 Melanoma Cells | researchgate.netscispace.com |

Modulation of Mitogen-Activated Protein Kinases (MAPKs) (e.g., c-Jun N-terminal Kinases (JNK/SAPK), Extracellular Signal-Regulated Kinases (ERK1/2))

Currently, there is no specific scientific evidence detailing the modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal Kinases (JNK/SAPK) and Extracellular Signal-Regulated Kinases (ERK1/2). While other flavonoid compounds have been shown to influence these pathways, dedicated studies on this compound's interaction with MAPKs have not been identified in the reviewed literature.

Impact on Hematopoietic Stem Cell Proliferation

There is no available research data describing the impact of this compound on the proliferation of hematopoietic stem cells. Studies have been conducted on other isomers, such as 3',4'-Dimethoxyflavone, in this context, but these findings cannot be attributed to this compound due to the specific structure-activity relationships inherent to flavonoid compounds.

Metabolic Fate and Biotransformation Pathways of Methoxyflavones

O-Demethylation by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide array of foreign compounds, including dietary flavonoids. For methoxyflavones, O-demethylation is a primary metabolic pathway.

Research has shown that specific CYP enzymes, such as CYP1B1 and CYP2A13, are actively involved in the metabolism of methoxylated flavonoids. tandfonline.comnih.gov Studies on various methoxyflavones have demonstrated that these enzymes can efficiently catalyze the removal of methyl groups from the flavonoid structure. For instance, 3'-methoxyflavone (B1200574) and 4'-methoxyflavone (B190367) are primarily O-demethylated by CYP1B1 and CYP2A13 to their corresponding hydroxyflavones. tandfonline.comnih.gov In the case of 3',4'-dimethoxyflavone (B191118), it serves as a particularly good substrate for CYP1B1, which metabolizes it into 3',4'-dihydroxyflavone (B191068) at a notable rate. tandfonline.comnih.gov This process of O-demethylation is a crucial first step in the biotransformation of these compounds, often preceding further metabolic changes. tandfonline.comnih.govnih.gov

While direct studies on 2',3'-dimethoxyflavone are limited, the established role of CYP1B1 and CYP2A13 in the O-demethylation of structurally similar methoxyflavones strongly suggests their involvement in its metabolism. The position of the methoxy (B1213986) groups on the B-ring of the flavone (B191248) structure is known to influence which CYP enzymes are most active and the resulting metabolites. nih.gov

Oxidative Metabolic Pathways

Beyond O-demethylation, methoxyflavones can undergo other oxidative reactions, also frequently mediated by cytochrome P450 enzymes. These pathways can lead to the formation of various hydroxylated and di-hydroxylated products.

Studies on mono-methoxyflavones like 2'-, 3'-, and 4'-methoxyflavone have revealed that while O-demethylation is the preferred reaction, ring oxidation can also occur, albeit at a slower pace. nih.gov For example, the oxidation of 3',4'-dimethoxyflavone by CYP1B1 not only results in O-demethylation but also produces several ring-oxygenated products. tandfonline.comnih.govnih.gov This indicates that the metabolic fate of a methoxyflavone can involve multiple oxidative transformations.

The specific metabolites formed depend on the substrate and the specific P450 enzymes involved. For instance, the oxidation of 3'-methoxyflavone and 4'-methoxyflavone by CYP1B1 can lead to the formation of 3',4'-dihydroxyflavone. tandfonline.comnih.gov This highlights a cascading process where an initial O-demethylation can be followed by further oxidation.

Impact of Methylation on Metabolic Stability and Bioavailability

The methylation of hydroxyl groups on the flavonoid skeleton has a profound impact on the metabolic stability and bioavailability of these compounds. nih.govresearchgate.net Methylation effectively "caps" the hydroxyl groups, making them less susceptible to the extensive conjugation reactions (glucuronidation and sulfation) that rapidly eliminate many dietary polyphenols from the body. nih.govnih.gov

This increased metabolic stability is a key advantage of methoxyflavones. nih.govacs.org By resisting rapid metabolism in the liver and intestines, methylated flavones can achieve higher concentrations in the bloodstream and tissues, leading to enhanced oral bioavailability. nih.govresearchgate.netnih.gov Studies comparing methylated and unmethylated flavones have consistently shown that methylation leads to significantly improved intestinal absorption and resistance to hepatic metabolism. nih.govsemanticscholar.org For example, methylated flavones exhibit a much higher permeability across Caco-2 cell monolayers, a model for human intestinal absorption, compared to their unmethylated counterparts. nih.gov

While O-demethylation by CYP enzymes can occur, this process is generally less efficient than the conjugation of free hydroxyl groups. nih.gov This shift in metabolism from rapid conjugation to slower oxidation contributes to the prolonged presence of methoxyflavones in the body. acs.org The position of the methoxy group can also influence this stability; for instance, a 5-methoxy group is known to confer particular resistance to oxidative metabolism. researchgate.net

Microbial Transformation Studies of Flavonoids

Microorganisms, particularly fungi, represent another avenue for the biotransformation of flavonoids. These microbial systems possess a diverse array of enzymes capable of modifying flavonoid structures in ways that can be difficult to achieve through chemical synthesis. nih.govmdpi.commdpi.com

Studies using various fungal strains, such as those from the genera Aspergillus and Beauveria, have demonstrated their ability to carry out reactions like demethylation, hydroxylation, and glycosylation on methoxyflavones. nih.govmdpi.comnih.govmdpi.com For example, entomopathogenic filamentous fungi have been shown to transform methoxyflavones through a cascading process of demethylation and subsequent hydroxylation or 4-O-methylglucosylation. nih.govmdpi.com The specific products formed are dependent on both the flavonoid substrate and the microbial strain used. nih.govmdpi.com

In one study, the fungus Beauveria bassiana was able to convert 2'-methoxyflavone (B191848) into 2'-hydroxyflavone. mdpi.com Similarly, strains of Aspergillus niger have been used to transform 3-methoxyflavone. nih.gov These microbial transformations can lead to the production of novel flavonoid derivatives with potentially altered biological activities. nih.govmdpi.com For instance, the microbial metabolism of 7,8-dimethoxyflavone (B191122) by Mucor ramannianus resulted in several hydroxylated and demethylated metabolites. usda.govnih.gov These studies highlight the potential of using microorganisms as biocatalysts to generate a diverse range of flavonoid metabolites for further investigation.

Advanced Computational and Molecular Modeling Approaches in 2 ,3 Dimethoxyflavone Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the protein-ligand interactions and estimating the binding affinity of 2',3'-dimethoxyflavone with various biological targets.

Detailed research findings have demonstrated the utility of molecular docking in elucidating the interactions of dimethoxyflavone derivatives with various enzymes. For instance, studies on flavone (B191248) derivatives as potential anti-breast cancer agents have utilized molecular docking to analyze the binding of these compounds to target proteins like Estrogen Receptor-alpha (ER-α) and Epidermal Growth Factor Receptor (EGFR). nih.gov These studies reveal that the interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov

In the context of antimicrobial research, molecular docking has been employed to investigate flavone compounds as potential inhibitors of enzymes like Pseudomonas aeruginosa RmlA. ekb.eg These studies have identified key amino acid residues within the active site that interact with the flavonoid derivatives, forming hydrogen bonds, hydrophobic interactions, and electrostatic bonds. ekb.eg Such interactions are critical for inhibiting the enzyme's function and, consequently, the pathogen's viability. ekb.eg

Furthermore, molecular docking has been pivotal in understanding the role of dimethoxyflavone derivatives in modulating the activity of enzymes such as Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cancer. imrpress.comnih.gov Docking simulations have shown that these compounds can fit into the ATP-binding pocket of CDK2, with specific interactions, such as hydrogen bonds with residues like Leu83, being consistently observed. imrpress.comnih.gov

The binding affinities, often expressed as docking scores or binding energies (in kcal/mol), provide a quantitative measure of the interaction strength. For example, in a study targeting the Mpro receptor of SARS-CoV-2, a derivative, 5,2',3'-Trihydroxy-7,8-dimethoxyflavone-3'-glucoside, exhibited a strong binding affinity of -8.4 kcal/mol. unmul.ac.id Similarly, (2S)-3',4'-methylenedioxy-5,7-dimethoxyflavone showed a notable binding energy of -7.8 kcal/mol against α-glucosidase. jppres.com

| Derivative/Analog | Protein Target | Key Interacting Residues | Binding Affinity (kcal/mol) |

| 3',5'-dimethoxyflavone (B1248621) | Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Leu134 | - |

| 5,2',3'-Trihydroxy-7,8-dimethoxyflavone-3'-glucoside | Mpro (SARS-CoV-2) | Leu141, Ser144, Gln192 | -8.4 |

| (2S)-3',4'-methylenedioxy-5,7-dimethoxyflavone | α-glucosidase | Arg552, Asp232, Trp329, Asp469, Asp568, Phe601 | -7.8 |

| 5-hydroxy-7,8-dimethoxyflavones | DRD4 dopaminergic receptor | SER 91 | -8.337 |

| 3',4'-dimethoxyflavone (B191118) | Cytochrome P450 1B1 | Not specified | - |

Note: A more negative binding affinity value generally indicates a stronger interaction. Data is compiled from multiple research sources.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. rsc.org MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability, conformational changes, and the persistence of key interactions. imrpress.comrsc.org

In studies involving flavone derivatives and CDK2, MD simulations have confirmed the stability of the interactions observed in docking studies. imrpress.comnih.gov For instance, the hydrogen bond between the carbonyl group of a dimethoxyflavone derivative and the backbone of Leu83 was observed to be maintained for a significant portion of the simulation time, highlighting its importance in the binding. imrpress.com

Furthermore, MD simulations can reveal the flexibility of different parts of the protein and the ligand through root-mean-square fluctuation (RMSF) analysis. imrpress.com This information is valuable for understanding how the binding of the ligand might affect the protein's dynamics and function. imrpress.com The analysis of hydrogen bond occupancy over the simulation trajectory provides a quantitative measure of the strength and persistence of these critical interactions. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound research, DFT studies are particularly valuable for elucidating the mechanisms behind its antioxidant activity. unec-jeas.commdpi.com

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals. DFT calculations can be used to explore the primary mechanisms of radical scavenging, which include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this mechanism is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bonds. A lower BDE indicates a greater propensity for hydrogen donation. unec-jeas.comaraproceedings.com

Stepwise Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. This pathway is evaluated by calculating the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by an electron transfer. The Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are the key parameters for this mechanism. unec-jeas.com

DFT studies have shown that for many flavonoids, the HAT mechanism is a significant pathway for their antioxidant action. araproceedings.com The calculations can identify which hydroxyl group in the molecule is most likely to donate a hydrogen atom by comparing their respective BDEs. researchgate.net

Furthermore, DFT is used to analyze the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. semanticscholar.org This model serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors. nih.gov

A pharmacophore model can be generated based on the structure of a known ligand bound to its target (structure-based) or by aligning a set of active molecules (ligand-based). semanticscholar.orgnih.gov For instance, a pharmacophore model for inhibitors of a particular enzyme might consist of a specific arrangement of hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic interaction sites. semanticscholar.org

Once a pharmacophore model is developed and validated, it can be used to screen large databases of chemical compounds. nih.gov Compounds that match the pharmacophore query are considered "hits" and are then subjected to further computational analysis, such as molecular docking, to refine the selection of potential candidates for experimental testing. semanticscholar.org This approach has been successfully used to discover novel inhibitors for various targets, including enzymes from pathogens. nih.gov

In the study of flavones, pharmacophore modeling can help in understanding the key structural features required for their activity and in designing new derivatives with improved potency and selectivity. eijppr.com By identifying the common chemical features among a series of active flavones, researchers can build a predictive model to guide the synthesis of new and more effective compounds. innovareacademics.in

Future Research Directions for 2 ,3 Dimethoxyflavone

Comprehensive Elucidation of Molecular Targets and Signaling Pathways

A primary direction for future research is the detailed identification of the molecular targets and signaling pathways modulated by 2',3'-Dimethoxyflavone. Current understanding suggests its mode of action involves the modulation of various biochemical pathways, including enzyme inhibition and interactions with cellular receptors that influence processes such as inflammation and cancer cell proliferation. However, the specific proteins and cascades it directly engages remain largely uncharacterized.

A critical piece of evidence highlighting the specificity of its action is the finding that, unlike other flavonoids, this compound does not induce astrocytogenesis. This suggests that its unique 2',3'-dimethoxy substitution pattern on the B-ring is a key determinant of its biological function, precluding certain interactions while possibly favoring others.

Future studies should aim to:

Identify Direct Binding Partners: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to isolate and identify the direct protein targets of this compound within the cell.

Investigate Known Flavonoid-Interacting Pathways: Systematically investigate whether this compound interacts with pathways known to be modulated by structurally related compounds. For instance, the related compound 3',4'-Dimethoxyflavone (B191118) is a known antagonist of the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of the parthanatos cell death pathway through its action on Poly (ADP-ribose) polymerase (PARP). nih.govmedchemexpress.comresearchgate.netresearchgate.net Determining if this compound shares these or other targets is a crucial step.

Map Downstream Effects: Employ transcriptomics (RNA-seq) and phosphoproteomics to map the global changes in gene expression and protein phosphorylation following cell treatment, providing an unbiased view of the signaling pathways it affects.

Exploration of Synergistic Effects with Other Therapeutic Agents

The combination of flavonoids with existing drugs is a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. mdpi.commdpi.com Methoxyflavones, in particular, have demonstrated synergistic potential. For example, certain methoxyflavones extracted from Kaempferia parviflora exhibit synergy with the antibiotic gentamicin (B1671437) against resistant bacterial strains. mdpi.com Similarly, 5-hydroxy-7,4'-dimethoxyflavone shows synergistic antifungal effects when combined with miconazole. researchgate.net

Future research on this compound should explore its potential for synergistic interactions across different therapeutic areas:

Antimicrobial Synergy: Investigate its ability to potentiate the effects of conventional antibiotics and antifungals against resistant pathogens.

Anticancer Combinations: Assess its capacity to enhance the cytotoxicity of established chemotherapeutic agents, such as doxorubicin, in various cancer cell lines. mdpi.com Flavonoids can modulate pathways that contribute to drug resistance, making this a particularly valuable area of inquiry.

Combination with Other Bioactive Compounds: Explore combinations with other natural products or pharmacological agents, such as the observed synergy between 3',4'-Dimethoxyflavone and valproic acid in promoting hematopoietic stem cell proliferation. d-nb.info

Development of Advanced Synthetic Strategies for Novel Analogs

The synthesis of novel analogs based on the this compound scaffold is essential for optimizing its biological activity and developing compounds with improved properties. Established methods in flavonoid chemistry, such as the Algar-Flynn-Oyamada (AFO) reaction for synthesizing flavonols from chalcone (B49325) intermediates, provide a robust foundation for creating derivatives. jst.go.jp

Future synthetic efforts should focus on:

Systematic Structural Modifications: Create a library of analogs by introducing various functional groups (e.g., hydroxyl, amino, halogen) at different positions on the flavone (B191248) nucleus, while retaining the 2',3'-dimethoxy core.

Hybrid Molecule Synthesis: Design and synthesize hybrid compounds that combine the this compound structure with other pharmacophores, such as the thiazolidinone ring, which has been shown to potentiate the anti-cancer activity of other flavones. jst.go.jpmdpi.com

Improving Physicochemical Properties: Develop analogs with modified solubility and metabolic stability to enhance bioavailability, a common challenge for flavonoids. preprints.org

In-depth Assessment of Structure-Activity-Relationship for Specific Biological Outcomes

A thorough investigation of the structure-activity relationship (SAR) is crucial to understanding how the chemical structure of this compound and its analogs dictates their biological effects. The positioning of methoxy (B1213986) groups is a critical determinant of activity. preprints.org For instance, the failure of this compound to induce astrocytogenesis points to the importance of unsubstituted positions for certain biological outcomes.

In contrast, the neuroprotective activity of 3',4'-dimethoxyflavone is linked to its ability to inhibit parthanatos, an activity conferred by the 4'-methoxy group and maintained with the addition of a 3'-methoxy group. nih.govresearchgate.net A systematic SAR study is needed to delineate the specific roles of the 2'- and 3'-methoxy groups.

Key research questions for future SAR studies include:

How does the 2',3'-dimethoxy pattern influence target selectivity compared to other dimethoxyflavone isomers (e.g., 3',4'- or 5,7-dimethoxyflavone)?

What is the impact of demethylation at the 2' or 3' position to the corresponding hydroxyflavone?

How does the addition of functional groups on the A and C rings of the this compound scaffold alter its activity in cancer, inflammation, and neuroprotection models? preprints.org

| Research Finding Summary | Key Compound(s) | Potential Implication for this compound | Reference |

| Methoxyflavones show synergistic effects with antibiotics like gentamicin. | 3,5,7-trimethoxyflavone, 3,5,7,3′4′-pentamethoxyflavone | Future studies should test this compound for synergy with various antimicrobials. | mdpi.com |

| 3',4'-Dimethoxyflavone inhibits parthanatos, a neuronal death pathway. | 3',4'-Dimethoxyflavone | Research should investigate if this compound shares this neuroprotective mechanism. | nih.govresearchgate.net |

| The compound fails to induce astrocytogenesis. | This compound | The 2',3'-methoxy arrangement is critical for determining specific biological activities. | |

| Synthetic strategies exist to create novel aminoflavone analogs. | 6-amino-3-methoxy-3′,4′-dimethoxyflavone | These methods can be adapted to create a library of novel this compound analogs. | jst.go.jp |

Addressing Bioavailability Challenges in Research Design

A significant hurdle for the therapeutic application of many flavonoids, including methoxyflavones, is their low oral bioavailability. nih.govhilarispublisher.comnih.gov Methoxyflavones isolated from natural sources have been reported to have a bioavailability of only 1-4%. nih.gov This is often due to poor water solubility, extensive first-pass metabolism in the liver by enzymes like cytochrome P450, and degradation by gut microbiota. hilarispublisher.commonash.edu

Future research on this compound must proactively address this challenge:

Prioritizing In Vitro Mechanistic Studies: Robust in vitro experiments should be prioritized to clearly establish the compound's mechanisms of action and biological efficacy without the confounding factor of poor pharmacokinetics.

Pharmacokinetic Profiling: Early determination of the pharmacokinetic profile of this compound in animal models is necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Development of Advanced Formulations: For in vivo studies, research should explore advanced drug delivery systems, such as nano-structured lipid carriers, liposomes, or solid dispersions, to enhance the solubility and absorption of the compound, thereby improving its bioavailability. nih.gov

By systematically pursuing these research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for the potential development of novel therapeutic agents.

Q & A

Q. Basic Research Focus

- Anthelmintic Activity: Contributes to the anthelmintic effects of Spigelia anthelmia extracts, showing efficacy against Haemonchus contortus in ethyl acetate fractions .

- Anti-inflammatory Potential: Structural analogs (e.g., 2',3',4'-Trimethoxyacetophenone) inhibit pro-inflammatory enzymes like cyclooxygenase (COX) .

- Neuroprotective Effects: Methoxylated flavones enhance cognitive function in rodent models, though direct evidence for 3',4'-Dimethoxyflavone requires further validation .

How can researchers optimize the synthesis of 3',4'-Dimethoxyflavone to improve yield and scalability?

Advanced Research Focus

A validated synthetic route involves:

Selective Methoxylation: React 3,4-dimethoxybenzoic acid with 2’-hydroxy-6’-methoxyacetophenone using N,N-dimethyl-4-aminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in dichloromethane .

Cyclization: Treat intermediates with sulfuric acid or polyphosphoric acid to form the flavone backbone.

Purification: Silica gel chromatography (hexane/ethyl acetate gradient) yields >90% purity.

Key Considerations:

- Monitor reaction temperature to avoid demethylation.

- Use anhydrous conditions to prevent hydrolysis of methoxy groups .

How does the structure of 3',4'-Dimethoxyflavone influence its bioactivity compared to hydroxylated analogs?

Q. Advanced Research Focus

- Methoxy vs. Hydroxyl Groups: Methoxylation enhances lipophilicity (Log Kow = 3.30), improving membrane permeability compared to hydroxylated analogs like 3,7-Dihydroxy-3',4'-dimethoxyflavone .

- Electron-Donating Effects: Methoxy groups stabilize radical intermediates, potentially enhancing antioxidant activity. However, hydroxylated analogs (e.g., 3',4'-Dihydroxyflavone) show higher COX-2 inhibition due to hydrogen bonding with active sites .

- Positional Isomerism: 3',4'-Dimethoxy substitution shows stronger antiproliferative activity in cancer cell lines than 5,7-dimethoxy analogs .

What methodological challenges arise in quantifying 3',4'-Dimethoxyflavone in complex biological matrices?

Q. Advanced Research Focus

- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- Detection Limits: LC-MS/MS achieves sensitivity down to 0.1 ng/mL, critical for pharmacokinetic studies .

- Standard Curves: Prepare in methanol or dimethyl sulfoxide (DMSO) to match solvent polarity and avoid precipitation .

How should researchers address discrepancies in reported physicochemical properties of 3',4'-Dimethoxyflavone?

Q. Advanced Research Focus

- Molecular Weight Variations: Minor discrepancies (282.29 vs. 282.30 g/mol) arise from rounding differences in mass spectrometry vs. theoretical calculations .

- Boiling Point Uncertainty: Reported values (e.g., 428.5°C) are predicted computationally; experimental validation via thermogravimetric analysis (TGA) is recommended .

- Solubility Conflicts: Use Hansen solubility parameters to select solvents (e.g., DMSO > methanol > water) based on polarity and hydrogen-bonding capacity .

What experimental protocols ensure the stability of 3',4'-Dimethoxyflavone under laboratory conditions?

Q. Advanced Research Focus

- Storage: Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation .

- pH Sensitivity: Avoid aqueous solutions with pH > 8.0 to prevent demethylation .

- Light Exposure: Protect from UV light, which degrades the chromophore; use light-resistant containers .

What mechanistic studies are needed to elucidate the anti-inflammatory pathways of 3',4'-Dimethoxyflavone?

Q. Advanced Research Focus

- COX-2 Inhibition Assays: Compare IC50 values with reference inhibitors (e.g., celecoxib) using fluorometric kits .

- NF-κB Pathway Analysis: Use luciferase reporter assays in RAW 264.7 macrophages to assess suppression of pro-inflammatory cytokines .

- Molecular Docking: Model interactions with COX-2 (PDB ID: 5KIR) to identify binding residues (e.g., Arg-513, Tyr-355) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.